2-Propanone, 1-butoxy-

Description

Contextualization within Organic Chemistry

From a structural standpoint, 2-Propanone, 1-butoxy- is an acyclic ketone and an ether. The presence of both a carbonyl (C=O) group and an ether (C-O-C) linkage on adjacent carbons is central to its chemical behavior. The ketone group acts as an electron-withdrawing group, influencing the reactivity of the adjacent α-carbon, while the butoxy group can influence the molecule's solubility and steric profile.

The synthesis of α-alkoxy ketones like butoxyacetone can be achieved through several established organic chemistry routes. One common conceptual approach is the oxidation of the corresponding secondary alcohol, in this case, 1-butoxy-2-propanol (B1222761). chemsrc.comlookchem.com This precursor is a glycol ether used as a solvent in various applications. solubilityofthings.comresearchgate.net Another potential pathway involves the reaction of an α-haloketone with a sodium alkoxide, a classic example of the Williamson ether synthesis. The reactivity of butoxyacetone itself is diverse; the carbonyl group can undergo nucleophilic addition, while the α-protons are acidic and can be removed to form an enolate, enabling a range of condensation and substitution reactions.

Significance in Contemporary Chemical Research

While not as ubiquitous as simpler ketones, 2-Propanone, 1-butoxy- serves as a valuable building block and intermediate in specialized areas of modern chemical research. Its utility is demonstrated in the synthesis of complex organic molecules and functional materials.

Heterocyclic Synthesis: A significant application of butoxyacetone is in the construction of heterocyclic rings, which are core structures in many pharmaceuticals and biologically active compounds.

Thiazole (B1198619) Derivatives: Research has shown that butoxyacetone can be used to synthesize substituted thiazoles. researchgate.net The process involves the bromination of butoxyacetone, followed by a condensation reaction with thiourea (B124793) to yield a 2-aminothiazole (B372263) derivative. researchgate.netresearchgate.net This demonstrates its role as a key three-carbon synthon for assembling the thiazole ring system.

Oxazole Synthesis: In a related application, the derivative 1-bromo-1-n-butoxyacetone has been utilized as a substrate in the synthesis of 5-butoxy-oxazoles. mdpi.comresearchgate.net Oxazoles are another class of heterocycles with importance in medicinal chemistry.

Polymer Chemistry and Material Science: The compound has also found applications in the field of polymer science.

Peroxyketal Formation: A patent describes the use of n-butoxyacetone as a starting material for producing novel peroxyketals. google.com These are formed by reacting the alkoxyketone with a hydroperoxide. The resulting peroxyketals are employed as initiators in free-radical polymerization reactions, particularly for curing unsaturated polyester (B1180765) resins. google.com

Solar Cell Technology: In the development of dye-sensitized solar cells, butoxyacetone has been listed as a potential solvent component in the formulation of novel organic dyes. google.com The choice of solvent can significantly impact the efficiency and stability of these energy-conversion devices. google.com

Other Research Applications: The compound also appears as a substrate in various specific chemical investigations. For instance, it has been used as a reactant in studies where its transformation was monitored by proton and fluorine nuclear magnetic resonance (NMR) spectroscopy. dtic.mil Furthermore, its CAS number has been associated with research into practical β-lactone synthesis via epoxide carbonylation, suggesting its relevance in this area of synthetic methodology. lookchem.com

| Property | Value | Source |

|---|---|---|

| XLogP3-AA (Lipophilicity) | 1.1 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 4 | PubChem nih.gov |

| Exact Mass | 130.099379685 Da | PubChem nih.gov |

| Topological Polar Surface Area | 26.3 Ų | PubChem nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

84223-13-2 |

|---|---|

Molecular Formula |

C7H14O2 |

Molecular Weight |

130.18 g/mol |

IUPAC Name |

1-butoxypropan-2-one |

InChI |

InChI=1S/C7H14O2/c1-3-4-5-9-6-7(2)8/h3-6H2,1-2H3 |

InChI Key |

UYNCDYOFUJEUQN-UHFFFAOYSA-N |

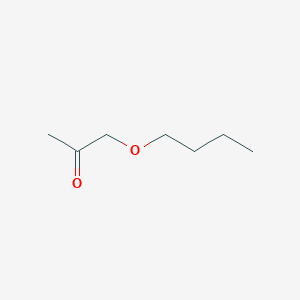

Canonical SMILES |

CCCCOCC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Propanone, 1 Butoxy

Established Academic Synthesis Routes

The reaction between acetone (B3395972) and tert-butyl hydroperoxide has been investigated as a potential synthesis route. Research indicates that this reaction directly yields an isomer of the target compound, specifically 1-tert-butoxypropan-2-one. The process is understood to proceed through a free radical mechanism.

In this reaction, the decomposition of tert-butyl hydroperoxide, often initiated by a catalyst, generates t-butoxy radicals. These highly reactive intermediates can then interact with acetone. The primary pathway involves the fragmentation of t-butoxy radicals into acetone and methyl radicals. However, a portion of the t-butoxy radicals can react with acetone to form the ether-ketone product, 1-tert-butoxypropan-2-one.

Table 1: Products and Intermediates in the Reaction of Acetone and tert-Butyl Hydroperoxide

| Compound Name | Role in Reaction |

|---|---|

| Acetone | Reactant |

| tert-Butyl Hydroperoxide | Reactant |

| t-butoxy radicals | Intermediate |

| methyl radicals | Intermediate/Byproduct |

| 1-tert-Butoxypropan-2-one | Product |

| tert-Butyl alcohol | Byproduct |

Exploration of Catalytic Systems in Synthesis

A more direct and common synthetic route to 2-Propanone, 1-butoxy- involves the oxidation of its corresponding secondary alcohol, 1-butoxy-2-propanol (B1222761). The exploration of various catalytic systems is crucial for achieving high efficiency, selectivity, and yield in this transformation. The oxidation of a secondary alcohol to a ketone is a fundamental transformation in organic chemistry, and numerous catalytic methods have been developed. organic-chemistry.orgmasterorganicchemistry.com

Catalytic systems for this purpose often employ an oxidizing agent in conjunction with a catalyst. The choice of catalyst and oxidant can significantly influence the reaction's outcome, minimizing side reactions and promoting environmentally benign conditions. nih.gov For instance, systems utilizing mild oxidants are preferred to prevent over-oxidation or degradation of the substrate.

Potential catalytic systems applicable to the oxidation of 1-butoxy-2-propanol to 2-Propanone, 1-butoxy- include:

Chromium-Based Reagents: Reagents like Pyridinium chlorochromate (PCC) are well-established for oxidizing secondary alcohols to ketones with high efficiency. libretexts.org While effective, the toxicity and stoichiometric nature of chromium reagents have led to a search for more sustainable alternatives.

TEMPO-Catalyzed Systems: The use of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst, in combination with a co-oxidant like sodium hypochlorite (B82951) or diisopropyl azodicarboxylate (DIAD), offers a metal-free alternative for alcohol oxidation. organic-chemistry.org These systems are known for their high selectivity under mild conditions.

Metal-Catalyzed Aerobic Oxidation: Transition metal catalysts, often based on palladium, ruthenium, or copper, can facilitate the oxidation of alcohols using molecular oxygen or air as the ultimate oxidant. This approach is considered a "green" chemical process as the primary byproduct is water.

Deep Eutectic Solvent (DES) Surfactants: Novel catalytic systems, such as those based on ferric chloride and benzyl (B1604629) hexadecyl dimethyl ammonium (B1175870) chloride, have been shown to be effective for the selective oxidation of alcohols to aldehydes and ketones using hydrogen peroxide as the oxidant. nih.gov These reactions can be very rapid, often completing in minutes. nih.gov

The selection of a specific catalytic system would depend on factors such as substrate compatibility, desired yield, reaction conditions, and environmental considerations.

Table 2: Exploration of Potential Catalytic Systems for 1-butoxy-2-propanol Oxidation

| Catalytic System | Typical Oxidant(s) | Key Characteristics |

|---|---|---|

| Chromium-Based (e.g., PCC) | N/A (Reagent is the oxidant) | High efficiency, mild conditions for aldehydes, but toxic. libretexts.org |

| TEMPO | Sodium hypochlorite, DIAD | Metal-free, highly selective, mild reaction conditions. organic-chemistry.org |

| Transition Metal Catalysis | O₂ or Air | "Green" chemistry, water as a byproduct. |

| Deep Eutectic Solvents (DES) | Hydrogen Peroxide (H₂O₂) | Rapid reaction times, environmentally friendly oxidant. nih.gov |

Chemical Reactivity and Mechanistic Studies of 2 Propanone, 1 Butoxy

Fundamental Reaction Types

Oxidation Reactions

Ketones are generally resistant to oxidation under mild conditions. However, strong oxidizing agents can cleave the carbon-carbon bonds adjacent to the carbonyl group. A more synthetically useful oxidation of ketones is the Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom between the carbonyl carbon and an adjacent α-carbon to form an ester.

For 2-Propanone, 1-butoxy-, the Baeyer-Villiger oxidation would be expected to yield one of two possible ester products, depending on the migratory aptitude of the adjacent alkyl and alkoxyalkyl groups. The reaction is typically carried out with peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA). The mechanism involves the initial nucleophilic attack of the peroxy acid on the carbonyl carbon, followed by a rearrangement.

Table 1: Potential Products of Baeyer-Villiger Oxidation of 2-Propanone, 1-butoxy-

| Migrating Group | Product |

| Methyl (-CH₃) | Butoxymethyl acetate |

| Butoxymethyl (-CH₂OBu) | Acetic acid, butyl ester |

The regioselectivity of the oxygen insertion is determined by the relative migratory aptitude of the groups attached to the carbonyl carbon. Generally, more substituted alkyl groups and groups that can better stabilize a positive charge have a higher migratory aptitude.

Reduction Reactions

The carbonyl group of a ketone is readily reduced to a secondary alcohol. This transformation can be achieved using various reducing agents, most commonly metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgmasterorganicchemistry.comchemistrysteps.com

The reduction of 2-Propanone, 1-butoxy- with a hydride reagent would yield 1-butoxy-2-propanol (B1222761). The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, forming an alkoxide intermediate. libretexts.orglibretexts.org This intermediate is then protonated, typically by the solvent or during an acidic workup, to give the final alcohol product. libretexts.org

Table 2: Common Reducing Agents and Products for the Reduction of 2-Propanone, 1-butoxy-

| Reducing Agent | Product | Reaction Conditions |

| Sodium Borohydride (NaBH₄) | 1-Butoxy-2-propanol | Methanol or ethanol (B145695) as solvent |

| Lithium Aluminum Hydride (LiAlH₄) | 1-Butoxy-2-propanol | Anhydrous ether, followed by aqueous workup |

Catalytic hydrogenation, using hydrogen gas (H₂) and a metal catalyst (e.g., Pt, Pd, Ni), can also be employed to reduce ketones to alcohols.

Substitution Reactions

Substitution reactions of 2-Propanone, 1-butoxy- primarily occur at the α-carbon positions (the carbons adjacent to the carbonyl group). These reactions typically proceed through the formation of an enol or enolate intermediate.

α-Halogenation: In the presence of an acid or base catalyst, ketones can undergo halogenation at the α-carbon. libretexts.org For 2-Propanone, 1-butoxy-, this would involve the replacement of a hydrogen atom on either the methyl group or the butoxymethyl group with a halogen (e.g., Cl, Br, I). The reaction mechanism under acidic conditions involves the formation of an enol, which then acts as a nucleophile to attack the halogen. libretexts.org Under basic conditions, an enolate is formed, which is a more potent nucleophile. libretexts.org

Alkylation: The α-hydrogens of ketones are acidic and can be removed by a strong base to form an enolate. This enolate can then act as a nucleophile and react with an alkyl halide in a nucleophilic substitution reaction (Sₙ2) to form a new carbon-carbon bond. This process allows for the introduction of alkyl groups at the α-position of the ketone.

Investigation of Reaction Mechanisms and Pathways

While specific mechanistic studies on 2-Propanone, 1-butoxy- are not extensively documented in the available literature, the reaction pathways can be inferred from well-established mechanisms for general ketone reactions.

Oxidation (Baeyer-Villiger): The mechanism of the Baeyer-Villiger oxidation has been extensively studied. libretexts.org It proceeds through a Criegee intermediate, which is formed after the initial addition of the peroxy acid to the ketone. libretexts.org The subsequent rearrangement step is concerted, with the migrating group moving from carbon to oxygen as the carboxylate leaving group departs. libretexts.org The migratory aptitude (tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl) generally dictates the regiochemical outcome.

Reduction (Hydride Transfer): The mechanism of ketone reduction by metal hydrides is a classic example of nucleophilic addition. libretexts.orglibretexts.org The hydride ion, delivered from the reducing agent, attacks the partially positive carbonyl carbon. libretexts.org The resulting tetrahedral alkoxide intermediate is then protonated. libretexts.org Stereochemical control can often be achieved with bulky reducing agents or in the presence of chelating groups.

α-Substitution (Enol/Enolate Pathway): The mechanism of α-substitution hinges on the formation of either an enol (acid-catalyzed) or an enolate (base-catalyzed). libretexts.org In the acid-catalyzed pathway, the enol is the key nucleophilic species. libretexts.org For base-catalyzed reactions, the formation of the enolate is the rate-determining step, followed by a rapid reaction with an electrophile. libretexts.org The regioselectivity of enolate formation can be controlled by the choice of base, solvent, and temperature, allowing for either the kinetic or thermodynamic enolate to be formed preferentially.

Analytical Characterization Techniques in Research for 2 Propanone, 1 Butoxy

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for determining the precise arrangement of atoms within a molecule. For 2-Propanone, 1-butoxy-, Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for providing a detailed map of the carbon and hydrogen framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) spectra have been used in the characterization of this compound. These spectra provide information on the chemical environment of each hydrogen and carbon atom, respectively, allowing for a comprehensive structural confirmation.

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| CH₃-C=O | ~2.1 | Singlet | 3H |

| -O-CH₂-C=O | ~4.0 | Singlet | 2H |

| -O-CH₂-CH₂- | ~3.4 | Triplet | 2H |

| -CH₂-CH₂-CH₃ | ~1.5-1.6 | Sextet | 2H |

| -CH₂-CH₃ | ~1.3-1.4 | Sextet | 2H |

| -CH₂-CH₃ | ~0.9 | Triplet | 3H |

Similarly, the ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Assignment | Chemical Shift (ppm) |

|---|---|

| C=O | ~208 |

| -O-CH₂-C=O | ~75 |

| -O-CH₂-CH₂- | ~70 |

| CH₃-C=O | ~27 |

| -CH₂-CH₂-CH₃ | ~32 |

| -CH₂-CH₃ | ~19 |

| -CH₂-CH₃ | ~14 |

Note: The chemical shift values are approximate and based on typical ranges for similar functional groups.

Chromatographic Separation and Identification Techniques

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. For a volatile compound like 2-Propanone, 1-butoxy-, gas chromatography is a particularly suitable method.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical method that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a test sample. Research has shown the successful identification of 2-Propanone, 1-butoxy- in complex mixtures, such as raw bio-oil from wood chip pyrolysis, using GC-MS. scribd.com In this technique, the sample is vaporized and injected onto the head of the chromatographic column. The separation occurs as the analyte is carried by a carrier gas through the column. The retention time, the time it takes for the compound to exit the column, is a characteristic feature used for its identification.

Following separation by the gas chromatograph, the molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum shows the mass-to-charge ratio of these fragments, creating a unique "fingerprint" that allows for the definitive identification of the compound. While specific fragmentation patterns for 2-Propanone, 1-butoxy- are not detailed in readily available literature, the technique has been cited in patents for the collection and characterization of volatile organic compounds, including this specific ketone. google.comgoogle.com

| Technique | Stationary Phase (Column) | Mobile Phase (Carrier Gas) | Detection Method | Application |

|---|---|---|---|---|

| Gas Chromatography (GC) | Typically a non-polar or medium-polarity column (e.g., HP-5) scribd.com | Inert gas (e.g., Helium, Nitrogen) | Mass Spectrometry (MS) | Separation and identification in complex mixtures like bio-oil scribd.com and volatile organic compound analysis. google.comgoogle.com |

The application of these spectroscopic and chromatographic techniques provides a robust framework for the unambiguous identification and structural elucidation of 2-Propanone, 1-butoxy-, which is essential for its further study and potential applications in various fields of chemical research.

Environmental Fate and Degradation Research of 2 Propanone, 1 Butoxy

Current State of Degradation Pathway Research

Direct and extensive research specifically detailing the degradation pathways of 2-Propanone, 1-butoxy- is limited. Much of the current understanding is extrapolated from studies on structurally similar glycol ethers, such as 2-butoxyethanol. These analogous compounds suggest that the degradation of 2-Propanone, 1-butoxy- in the environment is likely to proceed through several key pathways, although these remain largely unstudied for this specific compound.

Potential, yet unstudied, degradation pathways include:

Biodegradation: This is anticipated to be a primary route of degradation. Microbial communities in soil and water can potentially utilize 2-Propanone, 1-butoxy- as a carbon source. Studies on other glycol ethers have shown that bacteria can initiate degradation through the oxidation of the alcohol group, followed by the cleavage of the ether linkage nih.govresearchgate.net. For 2-Propanone, 1-butoxy-, this could hypothetically involve initial oxidation of the secondary alcohol to a ketone, followed by ether cleavage. However, the tertiary carbon structure in the butoxy group might hinder biodegradability compared to simpler glycol ethers nih.gov. The specific microorganisms and enzymatic systems capable of degrading 2-Propanone, 1-butoxy- have not been identified.

Photodegradation: In the atmosphere, 2-Propanone, 1-butoxy- is expected to be degraded by reacting with photochemically produced hydroxyl radicals. The estimated atmospheric half-life for a structurally similar compound, 1-tert-butoxypropan-2-ol, is approximately 23 hours, suggesting that photodegradation could be a significant removal mechanism in the air nih.gov. However, the specific reaction kinetics and intermediate products for 2-Propanone, 1-butoxy- have not been experimentally determined.

Abiotic Degradation: While some organic compounds can undergo hydrolysis, the ether linkage in 2-Propanone, 1-butoxy- is generally stable under typical environmental pH conditions. Therefore, abiotic hydrolysis is not expected to be a significant degradation pathway. Other abiotic processes, such as oxidation by other environmental oxidants, remain largely unexplored for this compound.

The lack of specific research on 2-Propanone, 1-butoxy- means that its primary and intermediate degradation products are currently unknown. The formation of more persistent or toxic metabolites during its breakdown is a critical area that requires further investigation.

Methodologies for Investigating Environmental Transformation

The investigation of the environmental transformation of 2-Propanone, 1-butoxy- would employ a range of established methodologies used for studying other organic contaminants, particularly other glycol ethers. These methods are designed to elucidate degradation rates, pathways, and the resulting byproducts.

Key methodologies include:

Biodegradation Studies:

Ready Biodegradability Tests (e.g., OECD 301 series): These screening tests would provide initial data on the potential for 2-Propanone, 1-butoxy- to be rapidly mineralized by microorganisms from sources like activated sludge.

Inherent Biodegradability Tests (e.g., OECD 302 series): If the compound does not pass the ready biodegradability tests, these studies can determine if it has the potential to biodegrade under favorable conditions.

Soil and Water Microcosm Studies: These experiments use controlled laboratory systems containing environmental samples (soil, sediment, or water) to simulate natural conditions and study the degradation of 2-Propanone, 1-butoxy- over time. These can help in identifying degradation rates and transformation products under more environmentally relevant scenarios.

Photodegradation Studies:

Atmospheric Fate Modeling: Computer models can estimate the rate of reaction with hydroxyl radicals in the atmosphere, providing an estimated atmospheric half-life nih.gov.

Smog Chamber Experiments: These controlled environment chambers are used to study the photochemical reactions of volatile organic compounds like 2-Propanone, 1-butoxy- in the presence of NOx and simulated sunlight to identify reaction products and rates.

Aqueous Photolysis Studies: These experiments would determine the rate and products of degradation in water when exposed to sunlight, both through direct photolysis and indirect photolysis involving photosensitizers.

Analytical Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary tool for identifying and quantifying volatile organic compounds like 2-Propanone, 1-butoxy- and its potential volatile degradation products in environmental samples researchgate.net.

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with mass spectrometry (LC-MS), is crucial for analyzing less volatile and more polar degradation products that may form in aqueous systems.

Headspace Analysis: This technique is used for the extraction and pre-concentration of volatile compounds from solid or liquid samples before analysis by GC.

The following table summarizes the key methodologies and their applications in studying the environmental fate of 2-Propanone, 1-butoxy-.

| Methodology Type | Specific Method | Purpose |

| Biodegradation | Ready Biodegradability Tests | To assess the potential for rapid and complete biodegradation. |

| Inherent Biodegradability Tests | To determine the potential for biodegradation under optimal conditions. | |

| Microcosm Studies | To study degradation rates and pathways in simulated environmental conditions. | |

| Photodegradation | Atmospheric Fate Modeling | To estimate the atmospheric half-life. |

| Smog Chamber Experiments | To investigate atmospheric photochemical reactions and products. | |

| Aqueous Photolysis Studies | To determine degradation rates and products in water exposed to sunlight. | |

| Analytical | Gas Chromatography-Mass Spectrometry (GC-MS) | To identify and quantify volatile parent and product compounds. |

| High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) | To analyze non-volatile and polar degradation products. |

Further research employing these methodologies is essential to fill the existing data gaps regarding the environmental fate and degradation of 2-Propanone, 1-butoxy-.

Theoretical and Computational Chemistry Studies on 2 Propanone, 1 Butoxy

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure, molecular geometry, and energetic properties of a molecule. nih.gov Methods like Density Functional Theory (DFT) are commonly used as they provide a good balance between accuracy and computational cost for organic molecules. nih.gov

A primary step in these calculations is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms—the structure corresponding to a minimum on the potential energy surface. From this optimized geometry, a wealth of information can be derived.

Key Research Findings from Quantum Chemical Calculations would typically include:

Optimized Molecular Geometry: Calculation of the precise bond lengths, bond angles, and dihedral angles that define the molecule's shape. This is crucial for understanding its steric and electronic properties.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more easily excitable and more reactive.

Vibrational Frequencies: Theoretical calculation of vibrational frequencies can predict the molecule's infrared (IR) spectrum. This allows for the assignment of experimental spectral bands to specific molecular vibrations, aiding in structural confirmation.

Below is a table representing the type of data that would be generated from DFT calculations for 2-Propanone, 1-butoxy-.

| Property | Representative Calculated Value | Unit |

| Molecular Formula | C₇H₁₄O₂ | - |

| Molecular Weight | 130.18 | g/mol |

| Optimized Total Energy | Value dependent on theory level | Hartrees |

| HOMO Energy | Value dependent on theory level | eV |

| LUMO Energy | Value dependent on theory level | eV |

| HOMO-LUMO Gap | Value dependent on theory level | eV |

| Dipole Moment | Value dependent on theory level | Debye |

Note: Specific energy values are highly dependent on the chosen computational method (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) and require a dedicated research study for their determination.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, offering insights into both structural and dynamic properties that are not accessible from static quantum calculations.

For 2-Propanone, 1-butoxy-, MD simulations would typically be used to explore its conformational flexibility, interactions with solvents, and behavior in a condensed phase. A force field—a set of empirical energy functions—is used to define the potential energy and forces within the system.

Key research findings from Molecular Dynamics Simulations would typically include:

Conformational Analysis: The butoxy and propanone groups can rotate around several single bonds, leading to various conformers. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them, revealing the molecule's flexibility.

Solvation Structure: By simulating 2-Propanone, 1-butoxy- in a solvent like water, MD can reveal how solvent molecules arrange themselves around the solute. Radial Distribution Functions (RDFs) can be calculated to quantify the probability of finding a solvent atom at a certain distance from a solute atom, providing detailed insight into solvation shells and specific interactions like hydrogen bonding.

Dynamic Properties: Simulations can be used to calculate transport properties such as the diffusion coefficient, which describes how the molecule moves through a medium. It can also be used to study the reorientational dynamics of the molecule.

The following table illustrates the kind of data that would be obtained from MD simulations of 2-Propanone, 1-butoxy-.

| Property Studied | Information Gained |

| Conformational Population | Percentage of time spent in different stable conformations (e.g., gauche vs. anti). |

| Root Mean Square Deviation (RMSD) | A measure of the molecule's structural stability over the simulation time. |

| Diffusion Coefficient | The rate at which the molecule moves through a specific solvent. |

| Radial Distribution Function g(r) | Describes the local ordering of solvent molecules around specific sites on the molecule. |

Future Directions and Research Gaps for 2 Propanone, 1 Butoxy

Unexplored Synthetic Routes and Green Chemistry Approaches

Currently, dedicated synthetic routes for 2-Propanone, 1-butoxy- are not well-documented in publicly available scientific literature. A plausible and unexplored synthetic pathway involves the oxidation of the corresponding secondary alcohol, 1-butoxy-2-propanol (B1222761). This precursor is a known compound, and its synthesis from butanol and propylene (B89431) oxide has been reported. The subsequent oxidation of 1-butoxy-2-propanol to 2-Propanone, 1-butoxy- represents a key area for future research.

In line with the principles of green chemistry, several environmentally benign oxidation methods could be investigated for this transformation. These approaches aim to replace traditional, often hazardous, oxidizing agents like chromium-based reagents.

Potential Green Oxidation Strategies:

| Catalytic System | Oxidant | Advantages |

| Heterogeneous Catalysts (e.g., supported metal nanoparticles) | Molecular Oxygen (O₂) or Hydrogen Peroxide (H₂O₂) | Catalyst recyclability, mild reaction conditions, reduced waste generation. |

| Biocatalysis (e.g., using enzymes like alcohol dehydrogenases) | - | High selectivity, operation under mild conditions (temperature and pH), biodegradable catalysts. |

| Photocatalysis (e.g., using semiconductor photocatalysts) | Light and an oxidant | Utilization of renewable energy, potential for high efficiency. |

The development of such green synthetic routes would not only provide efficient access to 2-Propanone, 1-butoxy- but also align with the growing demand for sustainable chemical manufacturing processes.

Advanced Mechanistic Investigations

A thorough understanding of the reaction mechanisms involved in the synthesis and potential degradation of 2-Propanone, 1-butoxy- is crucial for process optimization and environmental assessment. Given the lack of direct studies, future research could focus on several key areas.

For the proposed synthesis via oxidation of 1-butoxy-2-propanol, mechanistic studies would elucidate the role of the catalyst, the nature of the active oxidizing species, and the reaction kinetics. Computational chemistry, specifically quantum chemical calculations, could be a powerful tool to model the reaction pathway, determine transition state energies, and predict the most favorable reaction conditions. Such theoretical studies can provide valuable insights into the electronic and steric effects of the butoxy group on the oxidation of the secondary alcohol.

Furthermore, investigating the potential atmospheric degradation pathways of 2-Propanone, 1-butoxy- is essential. Mechanistic studies could focus on its reactions with hydroxyl radicals (•OH), which are the primary oxidants in the troposphere. Understanding these mechanisms is fundamental to predicting the compound's atmospheric lifetime and its potential to contribute to the formation of secondary air pollutants.

Development of Dedicated Analytical Protocols

The ability to accurately detect and quantify 2-Propanone, 1-butoxy- in various matrices is a prerequisite for its study in synthetic chemistry, environmental science, and potential industrial applications. To date, no dedicated analytical protocols for this specific compound have been published.

Future research should focus on the development and validation of such methods. Based on the analysis of similar glycol ethers and ketones, several techniques hold promise:

Gas Chromatography-Mass Spectrometry (GC-MS): This is likely the most suitable technique for the identification and quantification of 2-Propanone, 1-butoxy- due to its expected volatility. Method development would involve optimizing the GC column, temperature program, and MS parameters for selective and sensitive detection.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural confirmation of the synthesized compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the characteristic carbonyl (C=O) and ether (C-O-C) functional groups.

The validation of these analytical methods according to established guidelines (e.g., linearity, accuracy, precision, and limits of detection and quantification) will be critical to ensure the reliability of future research findings.

Comprehensive Environmental Fate Modeling and Experimental Validation

Assessing the potential environmental impact of 2-Propanone, 1-butoxy- is a critical research gap. This involves understanding its persistence, mobility, and potential for bioaccumulation. A combination of computational modeling and experimental validation will be necessary to build a comprehensive environmental profile.

Future Research Areas in Environmental Fate:

| Research Area | Approach | Key Parameters to Determine |

| Atmospheric Degradation | Quantitative Structure-Activity Relationship (QSAR) modeling and experimental smog chamber studies. | Atmospheric half-life, reaction rate constants with atmospheric oxidants. |

| Biodegradation | Standardized biodegradability tests (e.g., OECD guidelines) using microbial consortia from relevant environmental compartments (e.g., soil, water). | Rate and extent of biodegradation, identification of metabolites. |

| Hydrolysis | Experimental studies under varying pH conditions. | Hydrolytic half-life. |

| Soil Sorption | Batch equilibrium experiments with different soil types. | Soil sorption coefficient (Kd) and organic carbon-water (B12546825) partition coefficient (Koc). |

| Aquatic Toxicity | Ecotoxicological testing with standard aquatic organisms (e.g., algae, daphnids, fish). | EC₅₀ and LC₅₀ values. |

The data generated from these studies will be invaluable for conducting a thorough environmental risk assessment and for informing any potential future applications of 2-Propanone, 1-butoxy-. The lack of such data currently represents a significant knowledge gap that needs to be addressed to ensure the environmental safety of this compound.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 2-Propanone, 1-butoxy- in synthetic chemistry?

- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy to confirm the butoxy and ketone functional groups, infrared (IR) spectroscopy to identify carbonyl (C=O) stretching vibrations (~1700–1750 cm⁻¹), and mass spectrometry (MS) for molecular weight validation. Cross-reference spectral data with NIST Chemistry WebBook entries for analogous compounds (e.g., 1-methoxy-2-propanone) to resolve ambiguities .

Q. What safety protocols should be prioritized when handling 2-Propanone, 1-butoxy- in laboratories?

- Methodological Answer : Implement PPE including nitrile gloves (EN 374 certified), chemical-resistant goggles, and lab coats. Use fume hoods to mitigate inhalation risks (H335) and avoid skin contact (H315/H319). For spills, employ inert absorbents and avoid water to prevent environmental contamination .

Q. How can researchers verify the purity of synthesized 2-Propanone, 1-butoxy-?

- Methodological Answer : Perform gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) paired with refractive index detection. Compare retention times to commercially available standards or literature values from NIST datasets .

Advanced Research Questions

Q. How can contradictory thermodynamic data (e.g., boiling points) for 2-Propanone, 1-butoxy- be resolved?

- Methodological Answer : Cross-validate reported values (e.g., Tboil) using experimental replication under controlled conditions. Analyze outliers (e.g., ±2σ deviations) by referencing multiple databases (NIST, PubChem) and assessing measurement methodologies (e.g., differential scanning calorimetry vs. distillation) .

Q. What strategies minimize byproduct formation during the synthesis of 2-Propanone, 1-butoxy-?

- Methodological Answer : Optimize reaction parameters (temperature, solvent polarity, catalyst loading) to favor nucleophilic substitution (e.g., Williamson ether synthesis). Monitor byproducts (e.g., 2-propanone) via real-time GC-MS and adjust stoichiometric ratios to suppress side reactions .

Q. How can computational models predict the reactivity of 2-Propanone, 1-butoxy- in novel reaction systems?

- Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and simulate reaction pathways. Validate predictions using experimental kinetic data (e.g., Arrhenius plots) and compare with thermochemical datasets from NIST .

Q. What experimental approaches assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC to track degradation products. For pH-dependent stability, use buffered solutions (pH 3–11) and analyze hydrolysis kinetics via <sup>1</sup>H-NMR .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported toxicity profiles of 2-Propanone, 1-butoxy-?

- Methodological Answer : Re-evaluate acute toxicity (H302/H315) using standardized OECD Test Guidelines (e.g., TG 423 for oral toxicity). Compare results with Safety Data Sheets (SDS) and prioritize peer-reviewed toxicological studies over vendor-supplied data .

Q. What methodologies validate the environmental persistence of 2-Propanone, 1-butoxy- in aqueous systems?

- Methodological Answer : Perform OECD 301 biodegradability tests (e.g., modified Sturm test) to measure biochemical oxygen demand (BOD). Complement with photodegradation studies under UV light to assess half-life in water .

Key Data Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.